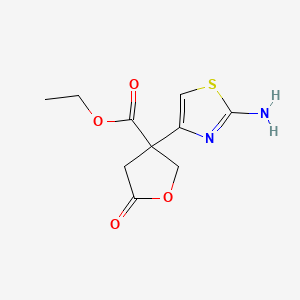

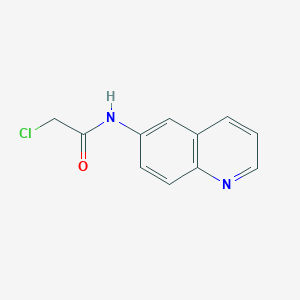

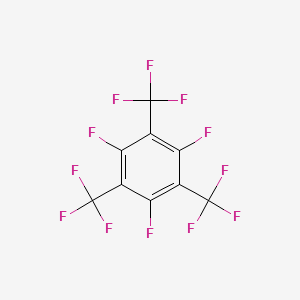

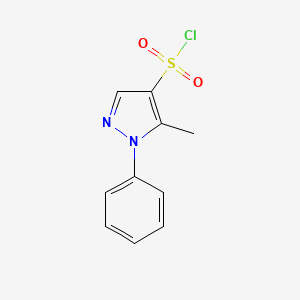

![molecular formula C14H15NO4 B1305985 3-(1,3-ジオキソオクタヒドロ-4,6-エテンシクロプロパ[f]イソインドール-2(1H)-イル)プロパン酸 CAS No. 436811-18-6](/img/structure/B1305985.png)

3-(1,3-ジオキソオクタヒドロ-4,6-エテンシクロプロパ[f]イソインドール-2(1H)-イル)プロパン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule that is part of the isoindole derivatives . Isoindole derivatives are known for their biological activities and have been reported to be inhibitors of serine/threonine protein phosphates 1 and 2A .

Synthesis Analysis

The synthesis of similar compounds has been explored in various studies. For instance, 2-Hydroxy-5-alkylhexahydro-4H-oxireno[2,3-e]isoindole-4,6(5H)-diones were synthesized, and their C-2 selective ring-opening products were obtained through nucleophilic additions such as with MeOH . The methoxydiols obtained from the ring-opening reactions were converted to corresponding acetate derivatives .Molecular Structure Analysis

The isoindole skeleton structure consists of a fused five-membered imide and a six-membered ring . Therefore, derivatization may be performed by transformations of both rings to synthesize derivatives of isoindoles .Chemical Reactions Analysis

Donor-acceptor cyclopropanes are unique strained compounds that have been studied extensively toward the synthesis of valuable heterocyclic compounds . A two-step sequence to spirocyclic heterocycles involving an initial cycloaddition of an alkylidene cyclopropane followed by Lewis acid catalyzed annulation of the cyclopropane with an array of electrophiles has been investigated .Physical And Chemical Properties Analysis

The structures of the methoxydiacetates were determined by 1H and 13C NMR and X-ray analyses . Theoretical computations were carried out to explain the regioselectivity in the ring-opening reaction of epoxy alcohols .科学的研究の応用

第4級塩の合成

この化合物は、第4級3-(1,3-ジオキソ-1H-イソインドール-2-イルメチル)-5,6-ジヒドロイミダゾ[2,1-b]チアゾリウム塩の合成に使用されます . ジヒドロイミダゾール-2-チオールとN-(3-クロロ-2-オキソプロピル)フタルイミドの反応により、この化合物が生成されます。この化合物は、脱水剤の作用により、分子内ヘテロ環化してジヒドロイミダゾチアゾール系になります .

新規三置換誘導体の合成

この化合物は、新規三置換ヘキサヒドロ-イソインドール-1,3-ジオン誘導体の合成に使用されます . 環開裂反応から得られたメトキシジオールは、対応する酢酸エステル誘導体に変換されます .

N-置換誘導体の前駆体

関連化合物であるエチル3-(2,4-ジオキソシクロヘキシル)プロパノエートは、N-置換4,4a,5,6-テトラヒドロキノリン-2,7(1H,3H)-ジオンおよびそれらの対応する3,4-ジヒドロ-7-ヒドロキシキノリン-2(1H)-オンと7-ヒドロキシキノリン-2(1H)-オンの合成のための新規前駆体として使用されます .

合成と抗ウイルス活性

一連の1-アリール-3-(3,5-ジオキソ-4-アザテトラシクロ[5.3.2.02,6.08,10]ドデク-11-エン-4-イル)尿素誘導体を合成し、天然痘ワクチンウイルスに対する抗ウイルス活性を調べました . これらの化合物は、顕著な活性を示しました .

多環式N-アミドイミドの合成

作用機序

Target of Action

The primary target of the compound 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid is Orthopoxvirus . Orthopoxvirus is a genus of viruses in the family Poxviridae, and it is responsible for causing diseases such as smallpox and cowpox .

Biochemical Pathways

The biochemical pathways affected by 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid are those involved in the replication of Orthopoxvirus . By inhibiting these pathways, the compound prevents the virus from multiplying and spreading within the host organism .

Result of Action

The result of the action of 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid is the inhibition of Orthopoxvirus replication . This leads to a decrease in the viral load within the host organism, thereby alleviating the symptoms of the infection .

Action Environment

The action of 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid is influenced by various environmental factors. These include the physiological conditions within the host organism, such as pH and temperature, as well as the presence of other medications that may interact with the compound . These factors can influence the compound’s action, efficacy, and stability .

実験室実験の利点と制限

The use of 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid in laboratory experiments has a number of advantages. It is a relatively inexpensive and easily synthesized compound, making it ideal for use in experiments. In addition, its biochemical and physiological effects are well understood, making it a useful tool for studying a variety of biochemical processes.

However, there are also some limitations to its use in laboratory experiments. 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid is a naturally occurring compound, and its effects can vary depending on the individual. As such, it may not be suitable for use in experiments involving large numbers of subjects. Additionally, its biochemical and physiological effects are not fully understood, making it difficult to accurately predict its effects in experiments.

将来の方向性

There are a number of potential future directions for research involving 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid. It could be studied further to better understand its mechanism of action and its effects on various biochemical processes. Additionally, it could be studied further to determine its potential applications in the development of novel drugs. Finally, it could be studied further to determine the optimal dosage and administration for its use in laboratory experiments.

合成法

3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid can be synthesized in the laboratory via a two-step process. The first step involves the reaction of 1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl chloride with propanoic acid in the presence of a base. The second step involves the reaction of the product of the first step with hydrochloric acid. The resulting product is a white crystalline solid.

特性

IUPAC Name |

3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c16-10(17)3-4-15-13(18)11-6-1-2-7(9-5-8(6)9)12(11)14(15)19/h1-2,6-9,11-12H,3-5H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKBNBWTDBEIPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70387759 |

Source

|

| Record name | 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

436811-18-6 |

Source

|

| Record name | 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。